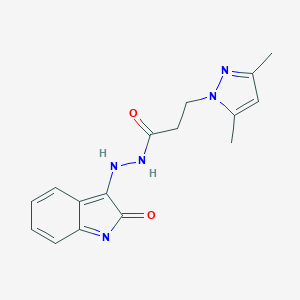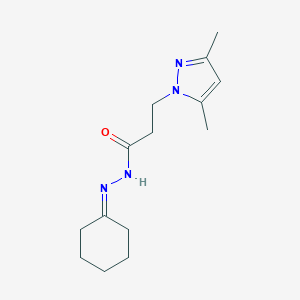![molecular formula C19H20N2O2 B289181 1-(1H-1,3-BENZODIAZOL-1-YL)-3-[2-(PROP-2-EN-1-YL)PHENOXY]PROPAN-2-OL](/img/structure/B289181.png)
1-(1H-1,3-BENZODIAZOL-1-YL)-3-[2-(PROP-2-EN-1-YL)PHENOXY]PROPAN-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-1,3-BENZODIAZOL-1-YL)-3-[2-(PROP-2-EN-1-YL)PHENOXY]PROPAN-2-OL is an organic compound that features both an allyl group and a benzoimidazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-1,3-BENZODIAZOL-1-YL)-3-[2-(PROP-2-EN-1-YL)PHENOXY]PROPAN-2-OL typically involves the reaction of 2-allylphenol with benzoimidazole derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1H-1,3-BENZODIAZOL-1-YL)-3-[2-(PROP-2-EN-1-YL)PHENOXY]PROPAN-2-OL can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The benzoimidazole ring can be reduced under specific conditions to yield different hydrogenated products.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction of the benzoimidazole ring can produce hydrogenated derivatives.
Applications De Recherche Scientifique
1-(1H-1,3-BENZODIAZOL-1-YL)-3-[2-(PROP-2-EN-1-YL)PHENOXY]PROPAN-2-OL has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(1H-1,3-BENZODIAZOL-1-YL)-3-[2-(PROP-2-EN-1-YL)PHENOXY]PROPAN-2-OL involves its interaction with specific molecular targets. The allyl group can participate in various chemical reactions, while the benzoimidazole moiety can interact with biological molecules such as proteins and enzymes. These interactions can modulate the activity of these molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Allyl-phenoxy)-3-amino-propan-2-ol: This compound has a similar structure but features an amino group instead of a benzoimidazole moiety.
(2-Allyl-phenoxy)-acetic acid: This compound contains an acetic acid group instead of the benzoimidazole and propanol groups.
Uniqueness
1-(1H-1,3-BENZODIAZOL-1-YL)-3-[2-(PROP-2-EN-1-YL)PHENOXY]PROPAN-2-OL is unique due to the presence of both the allyl group and the benzoimidazole moiety. This combination of functional groups provides the compound with distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C19H20N2O2 |
|---|---|
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
1-(benzimidazol-1-yl)-3-(2-prop-2-enylphenoxy)propan-2-ol |
InChI |
InChI=1S/C19H20N2O2/c1-2-7-15-8-3-6-11-19(15)23-13-16(22)12-21-14-20-17-9-4-5-10-18(17)21/h2-6,8-11,14,16,22H,1,7,12-13H2 |
Clé InChI |
GKVBMVAEJOZUBN-UHFFFAOYSA-N |
SMILES |
C=CCC1=CC=CC=C1OCC(CN2C=NC3=CC=CC=C32)O |
SMILES canonique |
C=CCC1=CC=CC=C1OCC(CN2C=NC3=CC=CC=C32)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B289101.png)
![3-(4-methoxyphenyl)-7-methyl-1,2,3,3a,4,5-hexahydropyrazolo[3,4-a]carbazole](/img/structure/B289110.png)
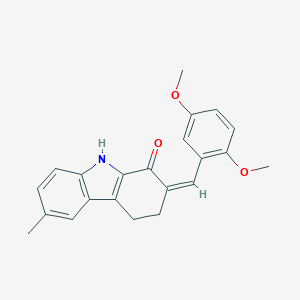
![ethyl 6-bromo-5-[3-(2,5-dioxo-1-imidazolidinyl)-2-hydroxypropoxy]-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate](/img/structure/B289112.png)
![ethyl 6-bromo-5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate](/img/structure/B289113.png)
![1-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-3-[(1-chloronaphthalen-2-yl)oxy]propan-2-ol](/img/structure/B289115.png)
![1-[(1-Chloro-2-naphthyl)oxy]-3-[4-(3,4-dimethylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B289116.png)
![2-[2-hydroxy-3-(4-toluidino)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B289117.png)
![4-[4-(2,4-Dimethyl-benzenesulfonyl)-piperazine-1-sulfonyl]-morpholine](/img/structure/B289120.png)
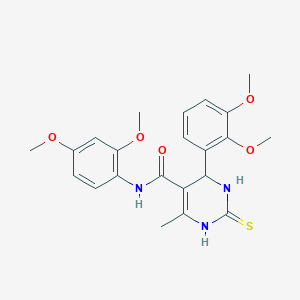
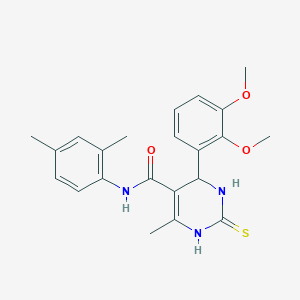
![N-[(Z)-(1-benzyl-2-oxoindol-3-ylidene)amino]-3-(3,5-dimethylpyrazol-1-yl)propanamide](/img/structure/B289133.png)
